molecular formula C15H18N2O2 B5176419 N-(8-methoxyquinolin-5-yl)pentanamide

N-(8-methoxyquinolin-5-yl)pentanamide

Cat. No.: B5176419
M. Wt: 258.32 g/mol
InChI Key: XNXNJAUZSWCLIP-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)pentanamide is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a methoxy group at the 8th position and a pentanamide group at the 5th position. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-(8-methoxyquinolin-5-yl)pentanamide typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

N-(8-methoxyquinolin-5-yl)pentanamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)pentanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. For example, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

N-(8-methoxyquinolin-5-yl)pentanamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a methoxy group and a pentanamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(8-methoxyquinolin-5-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-4-7-14(18)17-12-8-9-13(19-2)15-11(12)6-5-10-16-15/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXNJAUZSWCLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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